ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound characterized by its unique structure, which includes a triazole ring, a benzoylamino group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[(5-benzamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-10(18)8-21-13-15-12(16-17-13)14-11(19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBXIFGQIGNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzoylamino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the ester group can produce different esters or amides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays using various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP), have shown promising results. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of triazole derivatives revealed that this compound exhibited notable activity against Mycobacterium tuberculosis H37Rv. The compound was tested both in vitro and in vivo, demonstrating a significant reduction in bacterial load in infected mice models .
- Anticancer Mechanism Investigation : Another research focused on the structural investigation and molecular docking studies of triazole derivatives showed that this compound interacts effectively with DNA and bovine serum albumin (BSA), suggesting its potential as an anticancer agent through targeted delivery mechanisms .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoylamino group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}propanoate: Similar structure with a propanoate ester instead of an acetate.
Methyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}butanoate: Similar structure with a butanoate ester instead of an acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its potential as a drug candidate.
Biological Activity
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.34 g/mol
- CAS Number : 866010-95-9
- IUPAC Name : this compound
The compound features a triazole ring, which is known for its diverse biological activities, particularly in the realm of anticancer and antimicrobial agents.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may affect the activity of mitotic kinesins such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Case Study 1: Cancer Cell Line Studies
In a study examining the effects on DLD1 human colon cancer cells, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The induction of multipolar spindles was observed in centrosome-amplified cells treated with this compound, suggesting a mechanism that disrupts normal mitotic processes .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar triazole-containing compounds revealed that they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not detailed, the structural similarities imply potential efficacy against microbial infections .
Q & A
Q. Table 1. Comparative Synthesis Conditions for Triazole-Sulfanyl Derivatives
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | Absolute Ethanol | THF |
| Temperature (°C) | 80 (Reflux) | 25 (RT) |
| Yield (%) | 78 | 45 |
| Purity (HPLC) | ≥98% | 92% |
Q. Table 2. Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Ester C=O | - | 1735 |
| Triazole C-H | 8.1–8.3 | - |
| Sulfanyl (S–C) | 3.5 (s, 2H) | 650 (C–S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
